molecular formula C9H6BrNO3S B2700597 (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 101774-29-2

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No. B2700597
M. Wt: 288.12
InChI Key: DVRQIWFOAHDBIX-UHFFFAOYSA-N
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Description

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, or 6-BBA, is an organic compound belonging to the family of benzothiazol-3-ylacetic acids. It is a highly reactive molecule that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. 6-BBA is a versatile compound that can be used to study a wide range of biological processes, including enzyme activity, signal transduction, and gene expression. In

Scientific Research Applications

Synthesis of Novel Compounds

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid serves as a pivotal precursor in the synthesis of a diverse array of chemical compounds. For instance, its application in creating new chromogenic anion receptors demonstrates its utility in detecting specific ions in mixed media, showcasing its importance in analytical chemistry (Tavallali, Rad, Parhami, & Abbasiyan, 2012). Additionally, its role in the development of imidazo[2,1-b]benzothiazole carboxylic and acetic acids underlines its significance in creating pharmacologically active molecules with potential anti-inflammatory and analgesic properties (Grandolini et al., 1993).

Pharmacological Activities

The compound's involvement in synthesizing imidazo[2,1-b]benzothiazole acids highlights its contribution to generating molecules with potential anti-inflammatory, analgesic, and ulcerogenic activities. This illustrates the compound's utility in medicinal chemistry and its potential for developing new therapeutic agents (Grandolini et al., 1993).

Chemical Sensing and Catalysis

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is instrumental in the creation of fluorescent compounds for the selective determination of metal ions, such as Co2+. This application is crucial in developing sensitive and selective sensors for environmental monitoring and analytical chemistry (Rui-j, 2013). Moreover, its role in facilitating efficient and green synthesis methodologies, such as the solvent-free synthesis of imidazole derivatives, showcases its importance in sustainable chemistry and the development of "green" catalysts (Sonyanaik et al., 2018).

properties

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRQIWFOAHDBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

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